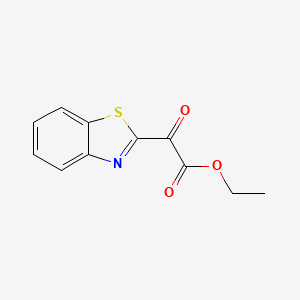

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate

Beschreibung

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound characterized by a benzothiazole core fused to an oxoacetate ester group. Its systematic IUPAC name is ethyl 1,3-benzothiazol-2-yl(oxo)acetate , reflecting the ester functional group and the bicyclic aromatic system. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 20474-55-9 |

| Molecular Formula | C11H9NO3S |

| Molecular Weight | 235.26 g/mol |

| SMILES Notation | CCOC(=O)C(=O)C1=NC2=CC=CC=C2S1 |

| Synonyms | Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate; Benzothiazole-2-glyoxylic acid ethyl ester |

The benzothiazole moiety (C7H5NS) consists of a benzene ring fused to a thiazole ring containing sulfur and nitrogen atoms. The oxoacetate group (C2HO3) introduces electrophilic reactivity, enabling participation in condensation and nucleophilic substitution reactions.

Historical Context and Discovery

The compound’s synthesis was first reported in the context of developing benzothiazole derivatives for industrial and pharmaceutical applications. Early methods involved condensation reactions between 2-aminothiophenol and 1,3-dicarbonyl compounds under acidic conditions. A notable advancement came in 2011, when Geraschenko et al. demonstrated a streamlined synthesis using benzothiazole and ethyl chlorooxoacetate in dichloromethane with N-ethyl-N,N-diisopropylamine, achieving a 51% yield.

Key historical milestones include:

- 1990s : Exploration of benzothiazoles as vulcanization accelerators in rubber production.

- 2000s : Development of eco-friendly protocols using protonic acid catalysts (e.g., benzoic acid) to reduce reaction times.

- 2020s : Application in medicinal chemistry as a precursor for bioactive molecules, such as kinase inhibitors.

Significance in Heterocyclic Chemistry

This compound holds strategic importance in heterocyclic chemistry due to:

- Electron-Withdrawing Effects : The benzothiazole ring stabilizes adjacent electrophilic centers, facilitating regioselective substitutions. For example, the carbonyl group at C2 undergoes nucleophilic attacks, enabling the synthesis of fused heterocycles.

- Versatile Reactivity : The compound serves as a precursor for:

- Material Science Applications : Its planar structure enhances π-π stacking in conductive polymers, relevant for organic electronics.

The table below summarizes its role in synthesizing derivatives:

This compound’s adaptability underscores its centrality in advancing heterocyclic synthesis methodologies.

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-2-15-11(14)9(13)10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOIZBDKZDPDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735116 | |

| Record name | Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20474-55-9 | |

| Record name | Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemische Analyse

Biochemical Properties

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways. These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the expression of genes involved in critical cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity or function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Biologische Aktivität

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer, antimicrobial, and antidiabetic activities.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family, known for their wide range of biological activities. The synthesis of this compound typically involves the reaction of 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate or ethyl cyanoacetate under specific conditions to yield the desired product with favorable yields .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain benzothiazole derivatives showed significant cytotoxic effects against HCT-116 cancer cells, with IC50 values indicating moderate activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 0.66 |

| Standard Drug (e.g., Doxorubicin) | HCT-116 | Varies |

2. Antimicrobial Activity

Benzothiazole derivatives have also been reported to exhibit antimicrobial properties against a range of pathogens. This compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, it has been effective against strains such as E. coli and Staphylococcus epidermidis, which are significant in clinical infections .

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| Staphylococcus epidermidis | Good |

| Candida albicans | Moderate |

3. Antidiabetic Activity

The antidiabetic potential of this compound has been evaluated in various models. In a study involving diabetic rats, the compound demonstrated a blood glucose-lowering effect comparable to that of glibenclamide, a standard hypoglycemic agent .

| Treatment | Blood Glucose Level (mg/dL) |

|---|---|

| Diabetic Control | 274.2 ± 1.6 |

| Glibenclamide (20 mg/kg) | 213.6 ± 1.35 |

| This compound (100 mg/kg) | 232.7 ± 2.23 |

Case Studies and Research Findings

Several case studies have investigated the pharmacological effects of this compound and its derivatives:

- Anticancer Efficacy : A study evaluated the cytotoxicity of various benzothiazole derivatives on cancer cell lines and found that modifications at the benzothiazole moiety significantly influenced their activity .

- Antimicrobial Screening : Another research highlighted the synthesis of multiple benzothiazole derivatives and their subsequent antimicrobial testing against clinical strains, confirming their potential as lead compounds in drug development .

- Diabetes Management : The hypoglycemic effects were assessed in animal models where compounds similar to this compound were shown to improve glucose tolerance significantly .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate features a benzothiazole moiety which is known for its diverse biological activities. The synthesis of this compound typically involves reactions with 2-aminothiophenol and ethyl oxalyl chloride or other derivatives, yielding notable products with significant yields. The methods include:

- Direct Reaction : Combining 2-aminothiophenol with ethyl cyanoacetate under controlled conditions.

- Alternative Pathways : Utilizing diethyl malonate or ethyl ethoxycarbonylacetimidate hydrochloride for synthesis .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in:

- Antitumor Activity : Compounds derived from benzothiazole structures have been reported to exhibit significant antitumor properties. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects .

- Diabetes Management : Research indicates that derivatives of this compound can inhibit protein tyrosine phosphatase-1B (PTP-1B), leading to decreased plasma glucose levels in vivo, suggesting potential applications in diabetes treatment .

Agricultural Chemistry

This compound has also found utility in agriculture:

- Herbicidal Properties : this compound derivatives have been evaluated for their effectiveness as herbicides, particularly in the cultivation of crops like winter corn. This application highlights its role in promoting agricultural productivity while managing weed populations .

Industrial Applications

In industrial settings, the compound serves multiple purposes:

- Rubber Manufacturing : Benzothiazole derivatives are widely used as accelerators in rubber production. This compound contributes to the reticulation process within elastomeric polymers, enhancing material properties such as flexibility and elasticity .

Case Studies and Experimental Findings

- Antimicrobial Studies : A study assessed the antimicrobial activity of benzothiazole derivatives, including this compound. Results indicated notable inhibition of bacterial growth, suggesting potential applications in pharmaceuticals aimed at treating infections.

- Toxicological Assessments : Safety evaluations have indicated that while the compound is an irritant, it possesses a low toxicity profile when handled appropriately. This makes it suitable for further exploration in both laboratory and field applications .

Data Summary Table

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Significant cytotoxic effects on cancer cell lines |

| Diabetes Management | PTP-1B Inhibition | Reduced plasma glucose levels in vivo |

| Agricultural Chemistry | Herbicidal Properties | Effective against weeds in winter corn cultivation |

| Industrial Applications | Rubber Manufacturing | Enhances flexibility and elasticity of rubber products |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate with structurally related compounds:

Physicochemical and Stability Profiles

- Solubility : The methoxy-substituted indole derivative (Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate) demonstrates higher aqueous solubility due to its polar methoxy group, compared to the lipophilic benzothiazole analog .

- Stability : Benzyl ester derivatives (e.g., Benzyl 2-(1-oxo-2H-1,3-benzothiazol-3-yl)acetate) exhibit enhanced thermal stability, making them suitable for high-temperature reactions .

Vorbereitungsmethoden

Synthesis via Reaction of 2-Aminobenzenethiol with Ethyl Ethoxycarbonylacetimidate Hydrochloride

One efficient synthetic route involves the reaction between 2-aminobenzenethiol and ethyl ethoxycarbonylacetimidate hydrochloride. This method yields ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate with high efficiency. The reaction proceeds under mild conditions and provides a direct path to the benzothiazole acetate structure.

- Reaction Conditions: Typically carried out at room temperature or mild heating.

- Yield: Notably high, as reported in recent studies.

- Reference: Detailed in Scheme 3 of Azzam and Seif (2024).

Synthesis Using 2-Aminobenzenethiol and Diethyl Malonate

Another well-documented method involves refluxing 2-aminobenzenethiol with diethyl malonate in xylene, catalyzed by p-toluene sulfonic acid. This approach is classical and widely used for benzothiazole derivatives.

- Reaction Conditions: Reflux in xylene solvent with catalytic p-toluene sulfonic acid.

- Yield: Good yields reported.

- Reference: Described in Scheme 4 of the same source.

Conversion of Cyanomethylene Benzothiazole

This compound can also be synthesized by converting cyanomethylene benzothiazole. This involves treatment with concentrated hydrochloric acid and ethanol at ambient temperature for approximately two days.

- Reaction Conditions: Ambient temperature, 2 days, HCl/EtOH mixture.

- Significance: This method leverages the controlled reactivity of cyanomethylene benzothiazole.

- Reference: Scheme 5 in Azzam and Seif (2024).

Palladium-Catalyzed Synthesis via 2-Bromobenzanilide and (4-Methoxyphenyl)methanethiol

A more complex synthetic route uses palladium catalysis with tris(dibenzylideneacetone)dipalladium(0) and Xantphos ligands. The reaction between 2-bromobenzanilide and (4-methoxyphenyl)methanethiol in the presence of DIPEA and dioxane yields an intermediate sulfide, which upon treatment with trifluoroacetic acid produces the target compound.

Green Chemistry Approaches: Conventional, Microwave, and Ultrasound Irradiation Methods

Ashish L. Asrondkar et al. (2015) explored greener synthesis techniques for ethyl [(1,3-benzothiazol-2-yl) sulfanyl] acetate derivatives, closely related to this compound, using:

- Conventional Reflux: Reaction of 2-aminobenzothiazole or 2-mercaptobenzothiazole with ethyl chloroacetate in acetone with potassium carbonate as base.

- Microwave Irradiation: Same reactants irradiated at 180°C for 4 minutes.

- Ultrasound Irradiation: Reactants subjected to ultrasound for 15 minutes.

These methods were compared for reaction time and yield, showing microwave irradiation as the fastest and most efficient method.

Comparative Data Table of Synthesis Methods (Selected Compounds)

| Compound | Substituent (X) | Substituent (R) | Method | Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 2a | NH2 | H | Conventional | 122 | 62 | 166 |

| 2a | NH2 | H | Microwave Irradiation | 4 | 92 | 166 |

| 2a | NH2 | H | Ultrasound Irradiation | 15 | 79 | 166 |

| 2b | NH2 | OCH3 | Conventional | 136 | 39 | 145 |

| 2b | NH2 | OCH3 | Microwave Irradiation | 5 | 90 | 145 |

| 2b | NH2 | OCH3 | Ultrasound Irradiation | 15 | 75 | 145 |

| 2c | NH2 | OC2H5 | Conventional | 148 | 70 | 158 |

| 2c | NH2 | OC2H5 | Microwave Irradiation | 4 | 82 | 158 |

| 2c | NH2 | OC2H5 | Ultrasound Irradiation | 15 | 82 | 158 |

| 2d | SH | H | Conventional | 120 | 55 | 172 |

| 2d | SH | H | Microwave Irradiation | 9 | 79 | 172 |

| 2d | SH | H | Ultrasound Irradiation | 15 | 77 | 172 |

Preparation via Reaction of 4-Chlorobenzothiazol-2(3H)-one with Ethyl Chloroacetate

Another practical preparation involves reacting 4-chlorobenzothiazol-2(3H)-one with ethyl chloroacetate in the presence of potassium iodide catalyst and potassium carbonate base in butyl acetate solvent at 353 K for 8 hours.

Summary Table of Key Preparation Methods

Q & A

Q. What are the established synthetic routes for Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate?

The compound is synthesized via multiple pathways:

- Condensation of 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine, yielding the benzothiazole core .

- Reaction of ethyl cyanoacetate or diethyl malonate with intermediates derived from benzothiazole precursors, enabling modular functionalization .

- Alkylation of 1-(1,3-benzothiazol-2-yl)propan-2-one with methyl chloroacetate under reflux conditions, forming derivatives with ester moieties . Optimization of solvent (e.g., xylene, THF), temperature (e.g., 160°C for condensation), and catalysts (e.g., DMAP) is critical for yield improvement .

Q. Which analytical techniques are essential for characterizing this compound?

- X-ray crystallography (using SHELX or ORTEP-III) resolves crystal structures, confirming bond lengths, angles, and stereochemistry .

- IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and benzothiazole (C=N, ~1600 cm⁻¹) functional groups .

- 1H/13C NMR verifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm) and carbon backbone integrity .

- TLC monitoring ensures reaction completion during synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what are common pitfalls?

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar alternatives .

- Catalyst tuning : DMAP or triethylamine improves acylation efficiency by neutralizing HCl byproducts .

- Byproduct mitigation : Unreacted starting materials (e.g., 2-aminothiophenol) can form dimers; column chromatography or recrystallization (e.g., methanol) isolates the target compound .

- Temperature control : Overheating (>160°C) may degrade thermally labile intermediates, necessitating reflux under inert atmospheres .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy ratios if disorder is observed in the crystal lattice .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian) to validate assignments .

Q. What strategies are effective for evaluating biological activity?

- Enzyme inhibition assays : For PTP-1B inhibition (e.g., compounds OX1–OX9), use mixed-type inhibition models to calculate IC50 and Ki values via Lineweaver-Burk plots .

- Docking studies : Employ AutoDock or Schrödinger to predict binding modes of the benzothiazole core within enzyme active sites .

- Oxidative stability tests : Monitor aerobic degradation (e.g., via HPLC) to assess compound shelf-life under physiological conditions .

Q. How can computational tools enhance structural or mechanistic studies?

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation tendencies .

- Electron density maps (e.g., from ORTEP-3): Identify hydrogen-bonding networks in crystals, guiding co-crystallization strategies .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity in nucleophilic acyl substitution reactions .

Data Contradiction and Methodological Challenges

Q. How to resolve discrepancies in reaction outcomes across literature reports?

- Parameter documentation : Compare solvent purity, reagent stoichiometry, and heating methods (e.g., microwave vs. oil bath) .

- Intermediate isolation : Characterize transient species (e.g., via in-situ IR) to identify side reactions (e.g., hydrolysis of ethyl esters) .

- Reproducibility checks : Replicate reported conditions with controlled variables (e.g., anhydrous solvents) to isolate experimental errors .

Q. What advanced techniques validate oxidative degradation pathways?

- LC-MS/MS : Track degradation products (e.g., hydroxylated derivatives) under accelerated stability conditions (40°C/75% RH) .

- EPR spectroscopy : Detect radical intermediates during aerobic oxidation, informing antioxidant additive selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.